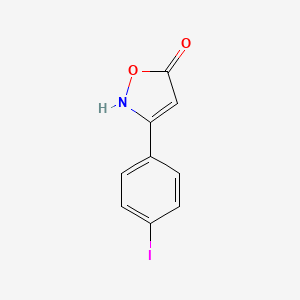
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-oxoquinazolin-1(4H)-il)benzoico es un compuesto químico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas. Este compuesto presenta un núcleo de quinazolinona unido a una porción de ácido benzoico, lo que puede contribuir a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del ácido 2-(4-oxoquinazolin-1(4H)-il)benzoico generalmente involucra los siguientes pasos:
Formación del núcleo de quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la ciclización de derivados del ácido antranílico con formamida u otros reactivos adecuados.
Adición de la porción de ácido benzoico: La porción de ácido benzoico se puede introducir a través de varias reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, utilizando derivados de ácido benzoico apropiados.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-oxoquinazolin-1(4H)-il)benzoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del núcleo de quinazolinona o la porción de ácido benzoico.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos de halogenación, los nucleófilos y los electrófilos se utilizan comúnmente en las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinazolinona con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir varios sustituyentes alquilo, arilo u otros.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede exhibir actividad biológica, lo que lo convierte en un candidato para estudios sobre la inhibición de enzimas, la unión a receptores u otros procesos bioquímicos.
Medicina: Los derivados de quinazolinona a menudo se investigan por sus posibles efectos terapéuticos, que incluyen actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, catalizadores u otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-oxoquinazolin-1(4H)-il)benzoico dependería de su actividad biológica específica. En general, los derivados de quinazolinona pueden interactuar con varios objetivos moleculares, como enzimas, receptores o ácidos nucleicos. Estas interacciones pueden modular las vías bioquímicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(4-oxoquinazolin-1(4H)-il)acético: Estructura similar con una porción de ácido acético en lugar de ácido benzoico.
4-Oxoquinazolina: La estructura central sin sustituyentes adicionales.
Derivados de quinazolinona: Diversos derivados con diferentes sustituyentes en el núcleo de quinazolinona.
Unicidad
El ácido 2-(4-oxoquinazolin-1(4H)-il)benzoico es único debido a la presencia tanto del núcleo de quinazolinona como de la porción de ácido benzoico. Esta combinación puede conferir propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C15H10N2O3 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-(4-oxoquinazolin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)17(9-16-14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20) |
Clave InChI |
AKCPNKNGQUCJQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)






![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)



![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)


